Tris[(propan-2-yl)oxy]silyl
Description
Contextual Significance in Organosilicon Science
The importance of the tris[(propan-2-yl)oxy]silyl group in organosilicon science stems from its role as a key building block in the creation of complex molecular architectures and advanced materials. researchgate.net Organosilicon compounds, in general, are known for their stability, hydrophobicity, and thermal resistance. wikipedia.orgfishersci.com The triisopropoxysilyl moiety, in particular, provides a reactive handle for a variety of chemical transformations, most notably through sol-gel processes.
In the sol-gel process, the alkoxysilyl groups, such as triisopropoxysilyl, undergo hydrolysis and condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network. rsc.org This process is fundamental to the production of periodic mesoporous organosilicas (PMOs), which are materials characterized by ordered, porous structures. researchgate.netrsc.org The ability to incorporate organic functionalities directly into the silica (B1680970) framework via the carbon-silicon bond of the precursor allows for the precise tuning of the material's properties. researchgate.net
The triisopropoxysilyl group is often favored in these applications due to its reactivity, which can be modulated to control the rate of polycondensation. rsc.org This control is crucial for applications such as nanoimprinting, where the sol-gel reaction needs to be stopped and restarted to allow for precise molding of nanoscale features. rsc.org The steric bulk of the isopropoxy groups can also influence the final structure and porosity of the resulting material.
Furthermore, the triisopropoxysilyl group serves as a versatile anchor for immobilizing catalysts and other functional molecules onto solid supports. csic.escsic.es For instance, rhodium(I)-NHC complexes functionalized with a triisopropoxysilyl tail have been successfully immobilized on silica-based materials for applications in catalysis. csic.escsic.es This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).
Below is an interactive data table summarizing key properties of Triisopropoxysilane, the parent compound containing the this compound group.
| Property | Value |
| Molecular Formula | C₉H₂₂O₃Si |
| Molecular Weight | 206.35 g/mol |
| Synonym | This compound |
| CAS Number | 6675-79-2 |
Data sourced from ChemScene. chemscene.com
Evolution of Research Trajectories for Triisopropoxysilyl Compounds
The study of organosilicon compounds dates back to the 19th century, with significant advancements in the early 20th century laying the groundwork for the field. wikipedia.orgchemicalbook.com The development of triisopropoxysilyl compounds is part of this broader historical context, with research evolving from fundamental synthesis to sophisticated materials science applications.
Early research in organosilane chemistry focused on the synthesis and characterization of various alkoxysilanes. acs.org The development of methods like the Müller-Rochow process for the direct synthesis of organochlorosilanes was a pivotal moment, providing the necessary precursors for a wide range of organosilicon compounds. mdpi.com
The trajectory of research on triisopropoxysilyl compounds has been heavily influenced by the rise of materials science and nanotechnology. aurorascientific.com A significant milestone was the independent development of periodic mesoporous organosilica (PMO) materials in 1999 by three research groups. rsc.org This opened up a new frontier for triisopropoxysilyl-based precursors, as they became essential for creating highly ordered, functionalized materials. rsc.org
Initially, research focused on the synthesis of PMOs with simple organic bridges. researchgate.net However, the field has since progressed to the design of more complex and highly functional organosilica hybrids. researchgate.net This includes the development of PMOs with integrated catalytic sites, chromophores, and other functional moieties. For example, 5,5′-bis(triisopropoxysilyl)-2,2′-bipyridine has been used as a precursor to create PMOs that can act as solid ligands for metal complexes, finding use in catalysis and photocatalysis. rsc.orgresearchgate.net
Recent research has also explored the fine-tuning of the reactivity of triisopropoxysilyl groups to achieve greater control over the material synthesis process. Techniques like acid-catalyzed transesterification have been employed to reversibly stop and restart polycondensation reactions, enabling advanced fabrication methods like nanoscale surface molding. rsc.org
The table below highlights key research developments involving triisopropoxysilyl compounds.
| Year | Development | Significance |
| 1999 | Independent development of Periodic Mesoporous Organosilicas (PMOs). rsc.org | Established a major application for triisopropoxysilyl precursors in advanced materials. rsc.org |
| Recent | Use of 5,5′-bis(triisopropoxysilyl)-2,2′-bipyridine to create PMO-based solid ligands. rsc.orgresearchgate.net | Enabled the immobilization of metal complexes for catalysis and photocatalysis. rsc.orgresearchgate.net |
| Recent | Development of methods to control the polycondensation of triisopropoxysilyl precursors. rsc.org | Allowed for advanced fabrication techniques like nanoimprinting. rsc.org |
| Recent | Synthesis of rhodium(I)-NHC complexes with triisopropoxysilyl tails for immobilization. csic.escsic.es | Combined the benefits of homogeneous and heterogeneous catalysis. csic.escsic.es |
This evolution underscores a clear trend towards increasingly sophisticated applications of triisopropoxysilyl compounds, moving from their role as simple precursors to enabling the design of highly complex and functional materials for a variety of advanced technologies.
Properties
InChI |
InChI=1S/C9H21O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDGWUWPXOBCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557852 | |
| Record name | Tris[(propan-2-yl)oxy]silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6675-79-2 | |
| Record name | Tris[(propan-2-yl)oxy]silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6675-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tris Propan 2 Yl Oxy Silyl Compounds
Conventional Synthetic Pathways to Triisopropoxysilanes
Traditional methods for the synthesis of triisopropoxysilanes and their functionalized derivatives have been well-established, providing reliable routes to a wide array of these compounds.
Alcoholysis and Alkoxide Exchange Reactions
A fundamental and widely employed method for the synthesis of triisopropoxysilanes is the alcoholysis of silicon halides, most commonly silicon tetrachloride (SiCl₄). In this reaction, silicon tetrachloride is treated with propan-2-ol, leading to the stepwise substitution of chloride ions with isopropoxy groups. The reaction produces hydrogen chloride (HCl) as a byproduct, which needs to be removed to drive the reaction to completion. wikipedia.org
Reaction: SiCl₄ + 3 (CH₃)₂CHOH → (CH₃)₂CHO]₃SiCl + 3 HCl
Further reaction with an additional equivalent of propan-2-ol can yield tetraisopropoxysilane. The stoichiometry of the reactants can be controlled to favor the formation of the desired triisopropoxysilane.
Another conventional route is through alkoxide exchange reactions. In this process, a different tetraalkoxysilane, such as tetraethoxysilane (TEOS), is reacted with propan-2-ol in the presence of a catalyst. This equilibrium-driven reaction allows for the substitution of the existing alkoxy groups with isopropoxy groups. The efficiency of this method depends on the removal of the more volatile alcohol byproduct (in this case, ethanol) to shift the equilibrium towards the desired product. The synthesis of higher alkoxides from lower ones through alcoholysis is a common strategy for elements that form covalent alkoxides.
Hydrosilylation Routes for Functionalized Derivatives
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful and versatile method for the synthesis of functionalized triisopropoxysilane derivatives. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most notably those of platinum, but also rhodium and ruthenium. google.comunistra.fr The reaction involves the addition of triisopropoxysilane (TIPS-H) to a molecule containing a double or triple bond, such as an alkene or alkyne, to form a new silicon-carbon bond.
This method allows for the introduction of a wide variety of functional groups onto the silicon atom, depending on the unsaturated substrate used. The hydrosilylation of alkenes with triisopropoxysilane generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org
For instance, the reaction of triisopropoxysilane with an olefin can be represented as:
Reaction: [(CH₃)₂CHO]₃SiH + R-CH=CH₂ → [(CH₃)₂CHO]₃Si-CH₂-CH₂-R
A variety of catalysts can be employed, with their choice influencing the reaction conditions and selectivity. While platinum-based catalysts like Karstedt's catalyst are highly effective, there is growing interest in developing catalysts based on more abundant and less expensive metals. epfl.ch
Below is a table summarizing examples of hydrosilylation reactions for the synthesis of functionalized triisopropoxysilanes:
| Substrate | Catalyst | Product | Reference |
| Acetylene | Rhodium or Ruthenium | Vinyltriisopropoxysilane | google.com |
| Styrene | Rhodium or Ruthenium | 1-triisopropoxysilyl-2-phenylethane | google.com |
| 1-Octene | Platinum Complex | Octyltriisopropoxysilane | libretexts.org |
| Vinyltriisopropoxysilane | Ru₃(CO)₁₂ | 1,2-bis(triisopropoxysilyl)ethylene | google.com |
Nucleophilic Substitution Approaches for Si-C Bond Formation
The formation of a direct silicon-carbon bond in triisopropoxysilane derivatives can be achieved through nucleophilic substitution reactions. A common approach involves the reaction of a triisopropoxychlorosilane (B11871461) with a potent nucleophile, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li). wikipedia.orgwikipedia.org In this reaction, the nucleophilic alkyl or aryl group displaces the chloride from the silicon atom, forming the desired Si-C bond.
Reaction: [(CH₃)₂CHO]₃SiCl + R-MgX → [(CH₃)₂CHO]₃Si-R + MgXCl
The reactivity of this process allows for the introduction of a diverse range of organic moieties onto the triisopropoxysilyl framework. The choice of the nucleophile is critical and can be tailored to introduce specific functionalities. For this reaction to be successful, anhydrous conditions are essential as Grignard and organolithium reagents react readily with water. libretexts.org
A more recent development in this area is the use of zinc-based catalysts for the reaction between chlorosilanes and organomagnesium reagents. This method has been shown to be effective for the synthesis of a broad range of functionalized tetraorganosilanes under mild conditions and can be applied to the synthesis of alkyl- and aryl-triisopropoxysilanes. organic-chemistry.orgorganic-chemistry.org
Cross-Coupling Strategies in Triisopropoxysilyl Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. The Hiyama coupling, specifically, utilizes organosilanes as coupling partners with organic halides or triflates. wikipedia.org In this context, aryl- or vinyl-triisopropoxysilanes can be coupled with various organic electrophiles.
The general scheme for a Hiyama cross-coupling reaction involving an organotriisopropoxysilane is as follows:
Reaction: R-Si(O-iPr)₃ + R'-X → R-R' (in the presence of a Palladium catalyst and an activator)
Here, R can be an aryl or vinyl group, R' is typically an aryl, vinyl, or alkyl group, and X is a halide (I, Br, Cl) or a triflate. A key feature of the Hiyama coupling is the requirement of an activating agent, often a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. core.ac.ukorganic-chemistry.org However, modifications that avoid the use of fluoride activators have also been developed, using milder bases like sodium hydroxide (B78521) or even water. wikipedia.org
Various palladium catalysts and ligands have been successfully employed in Hiyama cross-coupling reactions with aryltrialkoxysilanes, demonstrating the versatility of this method for constructing biaryl structures. rsc.orgmdpi.com
Novel Synthetic Approaches and Sustainable Chemistry Principles
In recent years, the principles of green and sustainable chemistry have begun to influence the design of synthetic routes for triisopropoxysilanes, focusing on reducing environmental impact and improving efficiency.
Green Solvents and Catalyst Systems in Synthesis
A significant focus of sustainable chemistry is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. mdpi.com In the context of triisopropoxysilane synthesis, particularly in hydrosilylation reactions, greener solvents are being explored. For example, cyclopentyl methyl ether (CPME) has been identified as a safer and more sustainable alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. CPME is noted for its resistance to peroxide formation, ease of drying, and lower miscibility with water, which can simplify workup procedures and reduce waste. Water itself is also being investigated as a solvent for some palladium-catalyzed cross-coupling reactions, sometimes in the presence of surfactants to facilitate the reaction between hydrophobic substrates. sigmaaldrich.com
The development of sustainable catalyst systems is another key area of research. This involves moving away from catalysts based on precious and toxic metals towards those that are more abundant, less toxic, and recyclable. mpg.deresearchgate.net For hydrosilylation reactions, which traditionally rely on platinum catalysts, complexes of earth-abundant metals like cobalt and nickel are being developed as viable alternatives. epfl.ch Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising strategy for improving the sustainability of these synthetic processes. mdpi.com The development of such catalytic systems aligns with the broader goals of green chemistry to design chemical processes that are more efficient and have a reduced environmental footprint. researchgate.netnih.gov
Batch and Continuous Flow Methodologies
The synthesis and functionalization of tris[(propan-2-yl)oxy]silyl compounds can be accomplished through both traditional batch processing and modern continuous flow chemistry. The selection between these two methodologies is often dictated by the specific reaction's complexity, required throughput, safety parameters, and objectives for scaling. labmanager.com Batch chemistry, the conventional approach involving the combination of all reactants in a single vessel for a set duration, is frequently employed for exploratory synthesis and smaller-scale production due to its operational flexibility. labmanager.comnumberanalytics.com In contrast, continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, provides superior control over reaction conditions, enhanced safety, and greater scalability, making it increasingly popular for process intensification. labmanager.comresearchgate.net
Batch Processing Research
Batch processing remains a fundamental method for the synthesis of foundational this compound compounds. A notable example is the synthesis of high-purity triisopropylsilane (B1312306). One patented batch method involves a two-step process designed to minimize side reactions and facilitate purification. google.com
Step 1: Grignard Reagent Synthesis: Isopropylmagnesium chloride is synthesized by reacting magnesium metal with 2-chloropropane (B107684) in a solvent. The reaction is typically initiated and then maintained at reflux temperature until completion. google.com
Step 2: Silane (B1218182) Formation: The prepared isopropylmagnesium chloride is then reacted with trichlorosilane (B8805176) in the presence of a weak polar solvent. This step is conducted under cold conditions to control the reaction rate and selectivity. google.com
The use of a weak polar solvent in the second step is crucial as it alters the solvent polarity to suppress the formation of impurities that are difficult to separate, ultimately allowing for the production of triisopropylsilane with a purity of up to 99% after simple distillation. google.com
Table 1: Batch Synthesis Parameters for High-Purity Triisopropylsilane The following is an interactive data table based on a patented batch synthesis method. google.com
| Parameter | Details |
|---|---|
| Reactant 1 | Magnesium Metal |
| Reactant 2 | 2-chloropropane (Isopropyl chloride) |
| Reactant 3 | Trichlorosilane (HSiCl₃) |
| Key Intermediate | Isopropylmagnesium chloride (i-PrMgCl) |
| Solvent (Step 2) | Weak polar solvent |
| Key Feature | Changing solvent polarity to reduce side reactions |
| Purity Achieved | Up to 99% |
| Final Step | Simple distillation |
Continuous Flow Methodology Research
Continuous flow methodologies have proven particularly effective for the functionalization of silanes, including reactions like hydrosilylation. These systems allow for reaction conditions, such as high temperatures and pressures, that are often challenging to manage in standard batch reactors. ucl.ac.ukorgsyn.org This enables enhanced reaction rates and improved reactivity for substrates that are otherwise resistant under conventional conditions. ucl.ac.uk
In a typical continuous flow setup for hydrosilylation, separate solutions of the silane (e.g., a this compound-containing compound) and the substrate (such as an aldehyde or ketone) are pumped at matched flow rates, combined using a T-piece mixer, and then passed through a heated tubular reaction coil. ucl.ac.uk The residence time within the reactor—the duration the reaction mixture spends in the heated zone—is precisely controlled by the coil volume and the combined flow rate. ucl.ac.uk This precise control over temperature, pressure, and residence time often leads to significantly higher conversions and yields in much shorter timeframes compared to batch processes. ucl.ac.uknih.gov
Comparative Research Findings: Batch vs. Flow
Research directly comparing batch and continuous flow processes for reactions involving silanes highlights the significant advantages of flow chemistry. In a study exploring a tandem imine formation/hydrosilylation process catalyzed by tris(pentafluorophenyl)borane, the continuous flow approach demonstrated markedly superior performance. ucl.ac.uk The flow system allowed for the use of high temperatures and pressures, leading to enhanced conversion rates in a fraction of the time required for the batch equivalent. ucl.ac.uk
For instance, the reaction to form a secondary amine from its aldehyde and aniline (B41778) precursors showed significantly better results in a flow reactor. ucl.ac.uk The ability to operate at elevated temperatures and pressures in the flow system facilitated higher conversions with the same catalyst loading but in a substantially shorter reactor time. ucl.ac.uk While batch processing is suitable for initial discovery and small-scale work, continuous flow offers a clear path to more efficient and intensified chemical production. labmanager.compharmafocusamerica.com
Table 2: Comparison of Batch vs. Continuous Flow for a Tandem Imine Formation/Hydrosilylation Reaction The following interactive data table presents comparative findings from a study on a B(C₆F₅)₃ catalyzed reaction. ucl.ac.uk
| Parameter | Batch System | Continuous Flow System |
|---|---|---|
| Reaction Type | Tandem Imine Formation/Hydrosilylation | Tandem Imine Formation/Hydrosilylation |
| Temperature | 80 °C | 120 °C |
| Reaction Time | 16 hours | 30 minutes (residence time) |
| Catalyst Loading | 5 mol% | 5 mol% |
| Pressure | Atmospheric | High Pressure (via back-pressure regulator) |
| Conversion | 65% | >98% |
This comparative data underscores the potential of continuous flow methodologies to achieve nearly quantitative conversion in minutes, a result that takes many hours to approach in a conventional batch reactor. ucl.ac.uk The improved heat and mass transfer, coupled with the ability to safely access more extreme reaction conditions, makes continuous flow a powerful tool in modern synthetic chemistry. numberanalytics.comresearchgate.net
Reactivity Profiles and Mechanistic Investigations of Tris Propan 2 Yl Oxy Silyl Moieties
Hydrolysis and Condensation Reactions of Triisopropoxysilyl Groups
The hydrolysis and subsequent condensation of triisopropoxysilyl groups are fundamental processes in sol-gel chemistry, leading to the formation of siloxane bonds (Si-O-Si) and the construction of inorganic or hybrid organic-inorganic networks.
The rates of hydrolysis and polycondensation of triisopropoxysilyl groups are significantly influenced by the presence of catalysts, which can be either acidic or basic. nih.gov Generally, the hydrolysis reaction is catalyzed by both acids and bases. researchgate.net In acidic media, the reaction proceeds via protonation of the alkoxy group, making it a better leaving group. In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.
The choice of catalyst can have a profound impact on the final material properties. For instance, acid catalysis typically leads to more linear or randomly branched polymers, while base catalysis tends to produce more highly cross-linked and particulate structures. mdpi.com The steric hindrance of the bulky isopropoxy groups in triisopropoxysilyl compounds generally results in slower hydrolysis rates compared to less hindered alkoxysilanes like tetramethoxysilane (B109134) (TMOS).
The kinetics of these reactions are complex and can be monitored using techniques like in-situ Raman spectroscopy to determine reaction rates under different catalytic conditions. researchgate.net The type and concentration of the catalyst are crucial parameters that control the polymerization process. mdpi.com For example, studies have shown that the degree of condensation of organosilica films derived from triisopropoxysilyl precursors is strongly dependent on the catalytic species. rsc.org The use of a strong acid catalyst like p-toluenesulfonic acid (TsOH) can lead to a high degree of cross-linking, while the addition of a base like triethylamine (B128534) can neutralize the acid and suppress polycondensation. rsc.org
Table 1: Influence of Catalyst on Polycondensation
| Catalyst System | Degree of Condensation | Observations |
| TsOH | 67% | Forms a well-crosslinked framework. rsc.org |
| TsOH with excess Triethylamine | - | Suppresses the high catalytic activity of TsOH, preventing polycondensation. rsc.org |
| HCl with Triethylamine | 52% | Neutralization of the acid catalyst decreases the degree of condensation. rsc.org |
This table illustrates how different catalysts and the addition of a base to an acid-catalyzed system affect the degree of polycondensation of organosilane precursors containing triisopropoxysilyl groups.
The formation of the resulting network structure is highly dependent on various reaction conditions beyond the catalyst, including the water-to-silane ratio, solvent, temperature, and the concentration of the silane (B1218182) precursor. mdpi.comnumberanalytics.com The amount of water present is a critical factor, as it is a reactant in the hydrolysis step. mdpi.com A stoichiometric amount of water is required for complete hydrolysis, but substoichiometric amounts can be used to control the extent of reaction and the resulting network structure.
The solvent plays a role in homogenizing the reactants and can influence reaction rates through its polarity and ability to participate in hydrogen bonding. mdpi.com Temperature affects the rates of both hydrolysis and condensation, with higher temperatures generally leading to faster reactions. The concentration of the triisopropoxysilyl precursor can also impact the final network, with higher concentrations potentially leading to more extensive cross-linking. mdpi.com
The interplay of these conditions determines the final properties of the material, such as pore size, surface area, and mechanical strength. numberanalytics.com For example, in the formation of photopolymer networks, the introduction of a silane with abstractable hydrogens can regulate the radical curing mechanism, leading to a more defined network architecture. nih.gov This regulation results in more flexible materials with improved impact resistance. nih.gov
Catalytic Effects on Hydrolysis and Polycondensation Kinetics
Silyl (B83357) Radical Mediated Transformations Involving Triisopropoxysilyl Species
Silyl radicals are important reactive intermediates in organic synthesis, and they can be generated from various silicon-containing precursors. researchgate.net While hydrosilanes are common precursors for silyl radicals, recent research has explored other methods, including the electroreductive cleavage of chlorosilanes and the use of silylboronates. chemrxiv.orgrsc.org
The addition of silyl radicals to unsaturated carbon-carbon bonds is a key strategy for the formation of silicon-carbon bonds. chemrxiv.org These reactions are valuable for the synthesis of a wide range of organosilanes. researchgate.net For instance, silyl radicals can participate in hydrosilylation, disilylation, and allylic silylation of alkenes. chemrxiv.org
Photoredox catalysis has emerged as a powerful tool for generating silyl radicals under mild conditions. nih.gov In one approach, a photocatalyst can initiate a radical chain process where a silyl radical is generated and then adds to an iminium ion to form an α-amino radical. nih.gov This highlights the potential for triisopropoxysilyl-containing compounds, if appropriately functionalized, to participate in such radical-mediated transformations for the construction of complex organic molecules.
Transesterification Processes and Alkoxy Group Exchange
The isopropoxy groups of a triisopropoxysilyl moiety can be exchanged with other alkoxy groups through a process called transesterification. researchgate.net This reaction is typically catalyzed by an acid or a base and involves the reaction of the triisopropoxysilyl compound with an alcohol.
Transesterification can be used to modify the properties of the silane precursor. For example, exchanging the isopropoxy groups with larger or more functionalized alkoxy groups can alter the reactivity, solubility, and steric environment of the silicon center. researchgate.net This can be particularly useful in sol-gel processes to control the hydrolysis and condensation rates and to introduce specific functionalities into the final material. researchgate.net
The exchange of alkoxy groups has been studied using techniques like 29Si and 17O NMR spectroscopy. These studies have shown that the distribution of alkoxy groups can be non-statistical, particularly when exchanging with bulkier alcohols, which can influence the spinnability of sol-gel solutions. Alkoxy group exchange has also been observed in reactions involving transition metal complexes, where an alkoxy group can be transferred from silicon to a metal center with a simultaneous transfer of a siloxy group from the metal to silicon. researchgate.net
Functionalization Reactions and Derivatization Strategies
Triisopropoxysilyl groups can be introduced onto organic substrates through silylation reactions. This is often achieved by reacting an organometallic reagent, such as a Grignard or organolithium reagent, with a triisopropoxysilane precursor. organic-chemistry.org This method allows for the formation of a carbon-silicon bond and the introduction of the triisopropoxysilyl functionality into an organic molecule. organic-chemistry.orgorganic-chemistry.org
The triisopropoxysilyl group can also serve as a protecting group for certain functional groups in organic synthesis. numberanalytics.comorganic-chemistry.orgresearchgate.net A protecting group temporarily masks a reactive functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.orgresearchgate.net Silyl ethers are a common class of protecting groups for alcohols, formed by reacting the alcohol with a silyl halide in the presence of a base. numberanalytics.com While bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are more commonly used for this purpose due to their stability, the triisopropoxysilyl group could potentially be employed in specific applications. libretexts.org The choice of silyl protecting group is critical and depends on the specific reaction conditions and the desired stability. libretexts.org
Introduction of Diverse Organic Functionalities
The tris[(propan-2-yl)oxy]silyl group, with its three isopropoxy substituents, serves as a versatile platform for the introduction of a wide array of organic functionalities. The reactivity of the silicon center and the potential for functionalization of organic groups attached to it allow for the synthesis of a diverse range of organosilanes. Key synthetic strategies include hydrosilylation, nucleophilic substitution, and cross-coupling reactions.
Hydrosilylation Reactions:
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental method for creating carbon-silicon bonds. rsc.org Tris(isopropoxy)silane can be employed in catalytic hydrosilylation reactions with various unsaturated organic compounds. For instance, the reaction of tris(isopropoxy)silane with alkenes or alkynes, typically catalyzed by platinum or other transition metal complexes, yields alkyl- or vinyltris(isopropoxy)silanes, respectively. rsc.org A notable example is the synthesis of vinyltriisopropoxysilane, a valuable monomer for polymerization and a coupling agent. koreascience.kr The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and subsequent reductive elimination. rsc.org
Table 1: Examples of Hydrosilylation Reactions with this compound Moiety
| Unsaturated Substrate | Catalyst | Product | Reference |
|---|---|---|---|
| Alkene (e.g., 1-octene) | Platinum complex | Octyltris(isopropoxy)silane | rsc.org |
| Alkyne (e.g., phenylacetylene) | Ruthenium complex | (E/Z)-Phenylvinyltris(isopropoxy)silane | pkusz.edu.cn |
Nucleophilic Substitution Reactions:
The silicon atom in this compound compounds is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the displacement of the isopropoxy groups or other leaving groups attached to the silicon. A common precursor for such reactions is chlorotris(isopropoxy)silane. Grignard reagents (R-MgX) are effective nucleophiles for creating carbon-silicon bonds. mdpi.com For example, the reaction of vinyl magnesium bromide with chlorotris(isopropoxy)silane is a method for synthesizing vinyltriisopropoxysilane. unimi.it The reaction typically proceeds at low temperatures to minimize side reactions. unimi.it
Furthermore, functionalized silsesquioxanes bearing chloroalkylisopropoxysilyl groups have been shown to undergo nucleophilic substitution with reagents like sodium iodide or sodium azide, demonstrating the utility of this approach for introducing further functionality. organic-chemistry.org
Cross-Coupling Reactions:
Vinyltriisopropoxysilane, readily synthesized from the this compound moiety, is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.netresearchgate.net The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net In this context, the vinyl group of vinyltriisopropoxysilane can be coupled with various aryl or vinyl halides to introduce more complex organic structures. mdpi.com This methodology provides a powerful tool for the synthesis of highly functionalized organosilanes.
Table 2: Functionalization via Vinyltriisopropoxysilane
| Reaction Type | Reagents | Resulting Functionality | Reference |
|---|---|---|---|
| Free-radical polymerization | Acrylate monomers | Acrylate-vinylsilane copolymer | koreascience.kr |
| Heck Reaction | Aryl halide, Pd catalyst | Aryl-substituted vinylsilane | mdpi.com |
Computational Elucidation of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and reaction mechanisms of silicon compounds, including those containing the this compound moiety. mdpi.com DFT calculations provide valuable insights into the electronic structure, bonding, and energetics of reactants, intermediates, and transition states, which are often difficult to probe experimentally. pkusz.edu.cnrsc.org
For hydrosilylation reactions, DFT studies have been instrumental in elucidating the mechanism and the role of the catalyst. rsc.orgmdpi.com Calculations can help predict the regioselectivity and stereoselectivity of the addition of the Si-H bond across unsaturated substrates. pkusz.edu.cn For instance, DFT studies on ruthenium-catalyzed hydrosilylation of alkynes have shown that the nature of the ligands on the ruthenium center can dramatically influence the reaction outcome, leading to either α- or β-addition products. pkusz.edu.cn These studies suggest that the reaction proceeds through a mechanism involving oxidative hydrometalation, isomerization, and reductive silyl migration. pkusz.edu.cn
In the context of nucleophilic substitution at silicon, DFT calculations have been employed to study the mechanism of hydrolysis of trialkoxysilanes, a fundamental process in sol-gel chemistry and surface modification. researchgate.net These studies can model the role of catalysts, such as fluoride (B91410) ions, and help to distinguish between different mechanistic pathways, such as SN2-type mechanisms with pentacoordinate silicon intermediates or transition states. researchgate.netd-nb.info DFT has also been used to investigate the reactivity of Grignard reagents with alkoxysilanes, shedding light on the influence of the alkoxide groups on the reaction rate and mechanism. researchgate.net
DFT calculations have also been applied to understand the Heck reaction involving vinylsilanes. diva-portal.org These computational studies can rationalize the observed regioselectivity and stereoselectivity of the coupling reaction by analyzing the stability of the intermediates and the energy barriers of the different reaction pathways.
The elucidation of the energy profile of a reaction provides a quantitative understanding of its kinetics and thermodynamics. tutorchase.com DFT calculations are widely used to map the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. pkusz.edu.cnrsc.orgtutorchase.com
In the study of silyl ether deprotection, a reaction relevant to the cleavage of the isopropoxy groups in this compound compounds, DFT calculations have been used to investigate the transition state of the desilylation step. organic-chemistry.org The calculations can help to determine whether the reaction proceeds through a pentacoordinate silicon intermediate or a more concerted SN2-type transition state. organic-chemistry.org
Similarly, for Grignard reactions with alkoxysilanes, kinetic and computational studies have been combined to understand the reaction mechanism. researchgate.net The energy profiles can reveal the influence of the alkoxy groups on the activation energy of the reaction. For example, it has been shown that while alkoxide by-products can accelerate the reaction by enhancing the nucleophilicity of the Grignard reagent, bulky alkoxides like isopropoxide can also introduce steric hindrance that increases the activation barrier. researchgate.net
The analysis of transition states in these reactions often involves examining the key geometric parameters, such as bond lengths and angles, as well as the vibrational frequencies to confirm that the structure corresponds to a true saddle point on the potential energy surface (i.e., has one imaginary frequency). pkusz.edu.cntutorchase.com
Table 3: Computationally Studied Parameters in Reactions Involving Alkoxysilanes
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Hydrosilylation of Alkynes | DFT | Ligand-controlled regio- and stereoselectivity, mechanism involves oxidative hydrometalation and reductive silyl migration. | pkusz.edu.cn |
| Silyl Ether Deprotection | DFT | Suggests formation of a transition complex or SN2-type transition state. | organic-chemistry.org |
| Grignard Reaction with Alkoxysilanes | DFT, Kinetic Studies | Alkoxide products can accelerate the reaction but bulky groups (like isopropoxy) can increase the activation energy due to steric hindrance. | researchgate.net |
Applications of Tris Propan 2 Yl Oxy Silyl Derivatives in Advanced Materials Science
Sol-Gel Processes for Hybrid Material Synthesis
The sol-gel process is a cornerstone of modern materials synthesis, providing a low-temperature method to produce solid materials from small molecules. Tris[(propan-2-yl)oxy]silyl derivatives are particularly valuable in this context. The isopropoxy groups offer a moderate reactivity compared to methoxy (B1213986) or ethoxy analogues, which can allow for more controlled hydrolysis and condensation rates, facilitating the formation of well-defined and homogenous network structures. This control is paramount in the synthesis of organic-inorganic hybrid materials where the final properties are intrinsically linked to the nanoscale architecture.
Formation of Periodic Mesoporous Organosilicas (PMOs)
Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials featuring organic groups integrated into the framework of ordered, porous silica (B1680970) walls. This structure is achieved through the surfactant-templated co-condensation of bridged organosilane precursors. Derivatives of this compound are instrumental in creating functional PMOs.
Research has demonstrated the synthesis of PMOs using precursors like 5,5′-bis(triisopropoxysilyl)-2,2′-bipyridine. rsc.org In one study, this bipyridine-bridged precursor was hydrolyzed and polycondensed under basic conditions in the presence of the surfactant octadecyltrimethylammonium chloride. The resulting bipyridine-bridged PMO (BPy-PMO) exhibited crystalline pore walls, a high specific surface area, and uniform pore diameters, making it suitable for applications in catalysis. rsc.org
Another investigation focused on creating PMO nanoparticles (NPs) for carbon dioxide capture by co-condensing 1,2-bis-triethoxysilylethane (BTEE) with functional precursors, including 5,5′-bis(triisopropoxysilyl)-2,2′-bipyridine (iPrbipy). mdpi.com The study found that incorporating the bipyridine groups improved the material's affinity for CO2. mdpi.com The use of isopropoxysilyl groups is noted to be advantageous for creating precursors that have good stability for purification via column chromatography while maintaining the necessary reactivity for hydrolysis. nii.ac.jp
| Material | Precursors | Surface Area (m²/g) | Pore Diameter (nm) | CO₂ Adsorption (mmol·g⁻¹ at 298 K) |
|---|---|---|---|---|
| BPy-PMO | 5,5′-bis(triisopropoxysilyl)-2,2′-bipyridine | 739 | 3.8 | Not Reported |
| iPrbipyPMO 6 | 94% BTEE / 6% 5,5′-bis(triisopropoxysilyl)-2,2′-bipyridine | Not Reported | Not Reported | 1.04 |
Synthesis of Organic-Inorganic Hybrid Networks and Xerogels
Organic-inorganic hybrid networks and their dried form, xerogels, are materials where organic and inorganic components are interlinked at the molecular level. The sol-gel co-condensation of this compound derivatives with other silicon alkoxides or organic polymers is a common route to these materials. The functional organic group attached to the silyl (B83357) precursor becomes an integral part of the final network, allowing for precise tuning of the material's properties, such as hydrophobicity, mechanical strength, and optical characteristics.
The synthesis of hybrid xerogels often involves the co-condensation of a primary silica precursor, like tetraethoxysilane (TEOS), with an organofunctional trialkoxysilane. unavarra.es While many studies use ethoxy- or methoxy-silanes, the principles apply directly to isopropoxy-silanes. The structure of the organic group plays a critical role; for instance, precursors with rigid, planar cores like 1,3,5-tris(p-triethoxysilylphenyl)benzene can induce self-organization, leading to nanostructured xerogels with better organization than those from more flexible precursors. rsc.org The slower, more controlled reaction of isopropoxy groups can be beneficial in achieving these ordered structures. Non-hydrolytic sol-gel routes, reacting chlorosilanes with silylated organic diols, also produce hybrid networks and xerogels containing direct Si-O-C linkages. semanticscholar.org
Generation of Silsesquioxanes (SSQs) with Controlled Architectures
Silsesquioxanes (SSQs) are a family of organosilicon compounds with the empirical formula (RSiO1.5)n, where R is an organic group. They can exist as random polymers, ladder structures, or well-defined cage-like molecules known as Polyhedral Oligomeric Silsesquioxanes (POSS). The synthesis of these materials relies on the hydrolysis and condensation of trifunctional organosilanes, RSiX3, where X can be a halogen or, more commonly, an alkoxy group like isopropoxy. wikipedia.orgnih.gov
The use of this compound derivatives allows for the introduction of a wide variety of "R" groups, making POSS versatile building blocks for polymer nanocomposites. nih.gov The inorganic silica-like core of the POSS cage provides rigidity and thermal stability, while the surrounding organic groups ensure compatibility with polymer matrices and offer sites for further functionalization. msu.edunih.gov The condensation of trialkoxysilanes is a complex process influenced by factors like solvent, pH, and temperature, which can be manipulated to control the resulting SSQ architecture. nih.gov For instance, research has shown that the choice between protic and aprotic solvents can direct the formation of different cage structures, such as double-decker silsesquioxanes versus other POSS derivatives. nih.gov
Design and Fabrication of Nanostructured Materials
The precise control offered by this compound precursors extends to the fabrication of discrete nanostructured materials. These include hybrid nanoparticles and advanced macromolecular architectures like single-chain nanoparticles, where the silyl group's reactivity is confined to smaller, more defined spaces.
Polymer-Silica Hybrid Nanoparticles and Composite Systems
Polymer-silica hybrid nanoparticles combine the processability and functionality of polymers with the robustness of silica. nih.gov this compound derivatives are used to create these materials, often by functionalizing a polymer with pendant silyl groups that can subsequently form a silica network via a sol-gel reaction.
One prominent example involves the use of 3-(triisopropoxysilyl)propyl methacrylate (B99206). This monomer can be incorporated into a polymer chain using controlled radical polymerization techniques like RAFT. The resulting polymer, bearing pendant triisopropoxysilyl groups, can then act as a macro-initiator or a self-assembling block in processes like polymerization-induced self-assembly (PISA) to form well-defined hybrid nanoparticles. researchgate.net Similarly, these functional polymers can be used in emulsion polymerization to create latex particles with surface-bound silyl groups, which can then be hydrolyzed and condensed to form a silica shell or network. researchgate.net In bulk composites, this compound derivatives act as coupling agents to improve the interface and dispersion between silica fillers and a polymer matrix, for example, in rubber formulations, leading to enhanced mechanical properties. epo.orgmdpi.com
Single-Chain Nanoparticle Formation via Intramolecular Crosslinking
Single-chain nanoparticles (SCNPs) are individual polymer chains that have been collapsed into a compact, nanoparticle-like structure through intramolecular crosslinking. nih.govpalmanslab.nl This technology creates ultra-small nanoparticles (typically 2-20 nm) with architectures that can mimic biological macromolecules.
The formation of SCNPs requires conducting a crosslinking reaction under highly dilute conditions to favor intramolecular reactions over intermolecular network formation. While various chemistries have been employed, the condensation of alkoxysilanes presents a robust method for creating covalently crosslinked SCNPs. A linear polymer chain can be synthesized with pendant this compound groups. When placed in a dilute solution under conditions that promote hydrolysis and condensation (e.g., with the addition of water and a catalyst), the isopropoxy groups react to form silanol (B1196071) groups, which then condense with each other to create stable, intramolecular Si-O-Si crosslinks. sinosil.com This process effectively "folds" the polymer chain into a discrete nanoparticle. This approach offers a pathway to architecturally defined nanomaterials where the degree of crosslinking and final particle size can be tuned by the number of silyl groups on the precursor polymer and the reaction conditions.
Surface Science and Interface Engineering Applications
The surface of inorganic materials, such as silica, glass, and metal oxides, is typically rich in hydroxyl (-OH) groups. dow.com These groups provide active sites for the grafting of this compound compounds. The process involves two main steps: hydrolysis of the isopropoxy groups to form silanols (Si-OH), followed by condensation with the surface hydroxyl groups to form stable metallo-siloxane (e.g., Si-O-Ti) or siloxane (Si-O-Si) bonds. 43.230.198nih.govrsc.org This covalent attachment allows for the permanent modification of the substrate's surface chemistry. nih.gov
The grafting density of the silane (B1218182) on the surface can be influenced by several factors, including the concentration of the silane, reaction time, temperature, and pH. tradeindia.com By carefully controlling these parameters, a dense and uniform monolayer of the silane can be achieved, leading to a significant alteration of the surface properties, such as hydrophobicity or reactivity. nih.gov For example, the surface of silica nanoparticles can be functionalized with various silanes to tailor their interaction with biological systems or to improve their dispersion in polymer matrices. mdpi.comnih.gov
One end of the silane molecule, the triisopropoxysilyl group, reacts with the surface of the inorganic filler, as described in the previous section. The other end of the molecule contains an organofunctional group that is compatible with and can react with the polymer matrix. rissochem.comwacker.com This dual reactivity enhances the adhesion between the filler and the matrix, leading to improved mechanical properties, such as tensile strength and flexural modulus, as well as enhanced resistance to moisture and harsh environmental conditions. mdpi.comresearchgate.netnih.gov
A study evaluating the effect of a silane blend containing vinyltriisopropoxysilane on the shear bond strength of a composite resin to a titanium surface demonstrated the effectiveness of this approach. 43.230.198researchgate.net The results, as summarized in the table below, show a significant improvement in bond strength compared to non-silanized titanium. 43.230.198researchgate.net
Table 2: Shear Bond Strength of Composite Resin to Titanium with Different Silane Treatments
| Silane Treatment | Solvent | Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| γ-methacryloxypropyltrimethoxysilane & vinyltriisopropoxysilane blend | 2-propanol | 11.3 | 3.6 |
| tris(3-trimethoxysilylpropyl)isocyanurate | 2-propanol | 10.7 | 8.0 |
| γ-methacryloxypropyltrimethoxysilane (control) | 2-propanol | 20.4 | 12.2 |
| Non-silanized (control) | - | 4.8 | 2.1 |
Data sourced from Matinlinna et al. 43.230.198researchgate.net
This compound derivatives are frequently incorporated into coatings, adhesives, and sealants to promote adhesion to a variety of substrates, particularly inorganic ones like glass and metal. evonik.com They can be used either as a primer applied to the substrate before the coating or as an additive directly mixed into the coating formulation. evonik.com The fundamental mechanism involves the hydrolysis of the isopropoxy groups and subsequent condensation with hydroxyl groups on the substrate surface, creating strong covalent bonds that significantly enhance adhesion. gelest.com
The use of these silanes in coatings leads to improved durability, water resistance, and thermal stability. rissochem.com The isopropoxy groups of this compound compounds offer the advantage of better hydrolytic stability compared to the more common methoxy or ethoxy groups, which can be beneficial for the storage stability of the formulation. rissochem.comkccsilicone.com The slower hydrolysis rate of isopropoxy groups can prevent premature crosslinking in the bulk of the coating while still allowing for effective reaction at the substrate interface. kccsilicone.com This controlled reactivity is a key advantage in formulating high-performance coatings.
Development of Silane Coupling Agents for Composite Materials
Integration into Polymer Chemistry and Macromolecular Architectures
The incorporation of the this compound functionality into polymer chains opens up a vast array of possibilities for creating novel macromolecular architectures with tailored properties. This can be achieved through the co-polymerization of monomers containing this group or by grafting them onto existing polymer backbones.
Monomers containing a this compound group, such as 3-methacryloxypropyltriisopropoxysilane, can be co-polymerized with other monomers like vinyl acetate (B1210297), acrylates, or methacrylates. rissochem.com This process introduces the reactive silyl group as a pendant group along the polymer chain. google.com The resulting copolymers have the unique ability to undergo moisture-curing, where the triisopropoxysilyl groups hydrolyze and condense to form a crosslinked network. rissochem.com This property is highly valuable in the formulation of high-performance coatings, adhesives, and sealants that cure under ambient conditions, providing excellent adhesion and weatherability. rissochem.com
Grafting is another powerful technique to introduce this compound functionalities into polymers. dow.com This can be done by either "grafting-to," where pre-formed polymer chains with reactive end groups are attached to a surface functionalized with the silane, or "grafting-from," where polymerization is initiated from a surface that has been modified with an initiator-containing silane. nih.govmdpi.com These methods allow for the creation of polymer brushes on surfaces, which can dramatically alter the surface properties and are used in applications ranging from biocompatible coatings to advanced sensor technologies. nih.gov
Synthesis of Reactive Silyl Group-Containing Polymers
The synthesis of polymers incorporating the this compound moiety, often via the polymerization of functional monomers like 3-(triisopropoxysilyl)propyl methacrylate (TIPSMA), is a key strategy for developing advanced materials. These reactive silyl groups provide a versatile platform for subsequent crosslinking reactions, typically through hydrolysis and condensation, to form stable siloxane networks. Various controlled and conventional polymerization techniques have been employed to create polymers with well-defined architectures, molecular weights, and functionalities.
The primary monomer utilized is 3-(triisopropoxysilyl)propyl methacrylate, which contains a polymerizable methacrylate group and a hydrolyzable triisopropoxysilyl group. This dual reactivity allows it to be incorporated into polymer chains via the double bond, while leaving the silyl group available for later crosslinking. rissochem.com The isopropoxy groups offer better hydrolytic stability compared to methoxy or ethoxy groups, which is advantageous for controlling the crosslinking process and enhancing the storage stability of the resulting materials. rissochem.com
Several controlled radical polymerization methods are particularly effective for synthesizing these polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). These methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and group-transfer polymerization. google.comohiolink.eduresearchgate.net
For instance, copolymers of triisopropylsilyl methacrylate and other (meth)acrylic acid derivatives have been successfully synthesized using ATRP. google.comcn-pci.com This technique allows for the creation of copolymers with a number average molecular weight (Mn) ranging from 6,000 to 100,000 g/mol and a polydispersity index (Mw/Mn) below 2.0. google.com The use of living polymerization techniques like ATRP is preferred as it minimizes the high molecular weight fraction that can increase the viscosity of the polymer solution. google.com
A similar monomer, 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (TRIS), which has a comparable reactive silyl structure, is widely used and its polymerization has been extensively studied. Techniques such as catalytic chain transfer polymerization have been applied to synthesize TRIS macromers, which are valuable in producing materials with high oxygen permeability, such as those used for contact lenses. segla.com.aunih.gov
Copolymerization is a common approach to tailor the final properties of the material. For example, TIPSMA has been copolymerized with methyl methacrylate (MMA) to produce linear polymer chains that can be collapsed into single-chain nanoparticles through intramolecular hydrolysis and condensation of the silyl groups. ohiolink.edu
The general scheme for synthesizing these reactive polymers involves the polymerization of a silyl-functional monomer, often in the presence of a comonomer, using a suitable initiator and catalyst system. The reaction conditions, such as temperature and solvent, are chosen to be compatible with the polymerization method. For ATRP of triisopropylsilyl methacrylate, reactions are typically conducted in an inert atmosphere at temperatures ranging from 0°C to 50°C. google.com
Below are research findings from the synthesis of copolymers containing reactive silyl groups.
Table 1: Synthesis of Triisopropylsilyl Methacrylate Copolymers via Atom Transfer Radical Polymerization (ATRP)
| Copolymer ID | Monomer 1 | Monomer 2 | Initiator | Catalyst System | Mn ( g/mol ) | Mw/Mn | Reference |
|---|
Table 2: Polymerization of 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (TRIS) via Catalytic Chain Transfer Polymerization (CCTP)
| Monomer | Initiator | Chain Transfer Agent | Solvent | Temperature (°C) | Resulting Polymer | Reference |
|---|---|---|---|---|---|---|
| TRIS | AIBN | Bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (COBF) | Toluene | 60 | TRIS macromers with vinyl end-functionality | segla.com.au |
These synthesis strategies enable the creation of a wide range of reactive polymers. The presence of the this compound group or analogous structures is crucial for the subsequent formulation of materials used in coatings, adhesives, and biomedical devices, where controlled curing and network formation are essential. rissochem.comsigmaaldrich.comsigmaaldrich.com
Catalytic Roles and Immobilization Strategies for Triisopropoxysilyl Compounds
Design of Triisopropoxysilyl-Functionalized Ligands
The design of ligands functionalized with triisopropoxysilyl groups is a strategic approach to creating precursors for advanced heterogeneous catalysts. nii.ac.jp The triisopropoxysilyl moiety serves as a reactive handle that, through sol-gel processes, can be integrated into a silica (B1680970) network. A key design principle is the incorporation of a chelating organic group, such as 2,2'-bipyridine (B1663995) (BPy) or 1,10-phenanthroline (B135089) (Phen), into the same molecule as the silyl (B83357) anchor. rsc.orgtytlabs.co.jp This allows for the creation of Periodic Mesoporous Organosilicas (PMOs) where the chelating sites are integral parts of the pore walls, arranged in a dense and regular fashion. nii.ac.jptytlabs.co.jp
The synthesis of these precursors often involves sophisticated organic chemistry. For instance, 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline was synthesized via a Kumada–Tamao–Corriu cross-coupling reaction. rsc.orgrsc.org This specific design, which incorporates a methyl spacer between the phenanthroline and the silyl group, was chosen to prevent proto-desilylation that could occur under the acidic conditions used for PMO preparation if the silyl group were attached directly to the aromatic ring. rsc.org Similarly, palladium-catalyzed coupling reactions have been employed to prepare other functional organic-bridged isopropoxysilane precursors. nii.ac.jp The use of triisopropoxysilyl groups, in particular, is advantageous for establishing column stability and facilitating controlled hydrolysis during the subsequent sol-gel polymerization. nii.ac.jp
These molecularly designed precursors are the foundational building blocks for what are termed "solid chelating ligands," where an entire porous material acts as a macromolecular ligand for metal complexes. tytlabs.co.jp
| Precursor Ligand Name | Chelating Moiety | Design Rationale | Synthesis Method Highlight |
|---|---|---|---|
| 5,5'-bis(triisopropoxysilyl)-2,2'-bipyridine (B2535885) | 2,2'-Bipyridine (BPy) | Creates a PMO with a high density of regularly arranged BPy ligands within the pore walls for strong metal chelation. nii.ac.jptytlabs.co.jp | Hydrolysis and polycondensation under basic conditions. researchgate.net |
| 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline | 1,10-Phenanthroline (Phen) | Incorporates a stable Phen chelating unit into a PMO framework; includes a methyl spacer to prevent proto-desilylation during synthesis. rsc.orgrsc.org | Kumada–Tamao–Corriu cross-coupling. rsc.orgrsc.org |
Heterogeneous Catalysis via Surface Immobilization on Organosilica Supports
The immobilization of catalytic species onto solid supports is a primary goal for developing sustainable chemical processes. ens-lyon.frmdpi.com Organosilica supports derived from triisopropoxysilyl precursors offer a superior platform for this, providing high surface area, thermal stability, and, most importantly, a well-defined and tunable surface chemistry. tytlabs.co.jpresearchgate.net
Periodic Mesoporous Organosilicas (PMOs) functionalized with chelating groups like bipyridine (BPy-PMO) or phenanthroline (Phen-PMO) serve as exceptional solid ligands for a variety of transition metal complexes. rsc.orgtytlabs.co.jp The immobilization is often achieved by simply mixing the pre-synthesized PMO material with a solution of a metal salt or precursor. rsc.orgtytlabs.co.jp The regularly spaced and accessible chelating sites within the mesopores coordinate with the metal ions, effectively anchoring them to the solid support. tytlabs.co.jp
This method has been successfully used to heterogenize catalysts for a range of important organic transformations:
Cobalt-catalyzed Hydrosilylation: Cobalt(II) acetate (B1210297) was immobilized on Phen-PMO. rsc.orgrsc.org The resulting Co(OAc)₂@Phen-PMO material showed good catalytic activity for the hydrosilylation of phenylacetylene (B144264) with phenylsilane. rsc.orgresearchgate.net
Iridium-catalyzed C-H Borylation: An iridium complex was anchored to a trimethylsilylated BPy-PMO (BPy-PMO-TMS). tytlabs.co.jp The resulting heterogeneous catalyst, Ir@BPy-PMO-TMS, effectively catalyzed the direct C-H borylation of arenes, achieving yields comparable to or even higher than its homogeneous counterpart. nii.ac.jptytlabs.co.jp
Molybdenum-catalyzed Epoxidation: A molybdenum complex (MoO₂Cl₂) was immobilized on BPy-PMO-TMS. rsc.org This system, Mo@BPy-PMO-TMS, demonstrated high performance in the epoxidation of various olefins using tert-butyl hydroperoxide, with yields reaching up to 100%. rsc.org
| Catalyst System | Catalytic Reaction | Key Research Finding |
|---|---|---|
| Co(OAc)₂@Phen-PMO | Alkyne Hydrosilylation | The immobilized cobalt complex exhibited good catalytic activity for the hydrosilylation of phenylacetylene. rsc.orgrsc.org The cobalt content was 0.21 mmol g⁻¹, indicating approximately 30% of the phenanthroline sites were coordinated. rsc.org |
| Ir@BPy-PMO-TMS | C-H Borylation of Arenes | Demonstrated higher catalytic activity (94% yield for benzene (B151609) borylation) than the corresponding homogeneous catalyst (80% yield). nii.ac.jptytlabs.co.jp |
| Mo@BPy-PMO-TMS | Epoxidation of Olefins | Showed high catalytic performance for the epoxidation of cis-cyclooctene and other olefins, with yields up to 100%. rsc.org |
Beyond transition metals, the triisopropoxysilyl functional group is instrumental in immobilizing organocatalysts onto silica supports. researchgate.net This strategy combines the advantages of organocatalysis—such as avoiding toxic or expensive metals—with the benefits of heterogenization. researchgate.net Silica is a favored support due to its ease of functionalization, thermal stability, and controllable pore structure. researchgate.net
A prominent example is the immobilization of proline derivatives, which are widely used in asymmetric synthesis. Novel organocatalytic systems based on a (S)-proline derivative containing a 1,2,4-triazolyl-5-thione moiety have been supported on mesoporous silica. mdpi.com These materials were found to be efficient heterogeneous catalysts for asymmetric aldol (B89426) reactions between ketones and various aromatic aldehydes, affording the desired products in excellent yields and with moderate enantioselectivities. mdpi.com The covalent linkage to the silica matrix, often achieved using silylating agents, ensures the stability and recyclability of the organocatalyst. mdpi.com
| Supported Organocatalyst | Catalytic Reaction | Performance Highlight |
|---|---|---|
| (S)-proline derivative on mesoporous silica | Asymmetric Aldol Reaction | Catalyzed the reaction between acetone (B3395972) and 4-nitrobenzaldehyde, yielding the aldol product with high efficiency and moderate enantioselectivity. mdpi.com |
Immobilization of Transition Metal Complexes
Structure-Reactivity Relationships in Catalytic Applications
The relationship between the structure of a catalyst and its resulting activity is a fundamental concept in catalysis. mpg.de For triisopropoxysilyl-derived heterogeneous catalysts, this relationship is particularly evident. The design of the organosilica support at a molecular level directly influences the performance of the immobilized catalytic sites. tytlabs.co.jp
A key challenge in heterogenizing homogeneous catalysts is the frequent loss of activity and selectivity. tytlabs.co.jpens-lyon.fr This is often due to ill-defined anchoring, unfavorable interactions with the support surface, or aggregation of the active sites. nii.ac.jp However, PMOs synthesized from precursors like 5,5'-bis(triisopropoxysilyl)-2,2'-bipyridine create a "crystal-like" pore surface where the bipyridine ligands are regularly and densely arranged. tytlabs.co.jp This unique structure allows for the formation of well-defined metal complexes with local structures nearly identical to their homogeneous analogues. tytlabs.co.jp This molecularly defined environment is crucial for preserving, and in some cases enhancing, catalytic activity. nii.ac.jptytlabs.co.jp
For example, the high performance of the Ir@BPy-PMO-TMS catalyst in C-H borylation is attributed to the successful creation of a well-defined iridium-bipyridine complex on the support surface, which mimics the highly active homogeneous system. tytlabs.co.jp The ability to fine-tune the ligand structure and the coordination environment of the metal is essential for establishing clear structure-reactivity guidelines. rsc.org The high density of functional groups within the pore walls, a direct result of using bridged organosilane precursors, is a significant advantage over traditional grafting methods on plain silica. nii.ac.jp
Regeneration and Reusability of Triisopropoxysilyl-Derived Catalysts
A primary motivation for immobilizing catalysts is the ability to easily separate them from the reaction mixture and reuse them, which is critical from both an economic and environmental perspective. mdpi.comcatalystseurope.org Catalysts derived from triisopropoxysilyl precursors have demonstrated excellent performance in this regard. The strong covalent linkage between the catalytic moiety and the silica support minimizes leaching of the active species, a common cause of catalyst deactivation and product contamination. tytlabs.co.jpmdpi.com
The regeneration process for these catalysts is often remarkably simple, involving filtration followed by washing with a solvent and drying. mdpi.comnih.gov In many cases, more aggressive treatments like high-temperature calcination are not necessary, preserving the integrity of the organic components. nih.gov
The Ir@BPy-PMO-TMS catalyst used for C-H borylation was recovered by filtration and showed good reusability for at least three cycles without loss of activity or leaching of iridium. tytlabs.co.jp
The Mo@BPy-PMO-TMS catalyst for epoxidation was also shown to be recyclable for at least three reuse cycles. rsc.org
The silica-supported (S)-proline derivative for asymmetric aldol reactions demonstrated exceptional stability, with the catalyst being recovered and reused for up to 15 catalytic cycles with only a minor loss in catalytic efficiency. mdpi.com
This high degree of reusability underscores the robustness of the organosilica framework and the stability of the covalent bond formed from the triisopropoxysilyl anchor, making these systems highly attractive for sustainable chemical manufacturing. mdpi.comresearchgate.net
| Catalyst System | Reaction | Reusability Findings | Regeneration Method |
|---|---|---|---|
| Ir@BPy-PMO-TMS | C-H Borylation | Recovered and reused for at least three cycles with no observed leaching of Iridium. tytlabs.co.jp | Filtration. tytlabs.co.jp |
| Mo@BPy-PMO-TMS | Epoxidation | Good recyclability for at least three cycles in the epoxidation of cis-cyclooctene. rsc.org | Filtration and washing. rsc.org |
| (S)-proline derivative on silica | Asymmetric Aldol Reaction | Feasible for up to 15 catalytic cycles with limited loss in efficiency. mdpi.com | Filtration, washing, and drying. mdpi.com |
Advanced Characterization Methodologies for Tris Propan 2 Yl Oxy Silyl Compounds and Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic investigation of tris[(propan-2-yl)oxy]silyl compounds in both solution and solid states.
Multi-nuclear NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within this compound derivatives.
¹H NMR: Proton NMR is fundamental for identifying the isopropyl groups of the this compound moiety. The methine (CH) and methyl (CH₃) protons typically exhibit characteristic chemical shifts and splitting patterns. For instance, in many triisopropoxysilyl compounds, the methine proton appears as a multiplet, while the methyl protons present as a doublet. The integration of these signals can confirm the stoichiometry of the isopropoxy groups.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the methine and methyl carbons of the isopropoxy groups are sensitive to their electronic environment. This technique is crucial for confirming the presence of the this compound group and for identifying any changes in the carbon framework during subsequent reactions or material fabrication.
²⁹Si NMR: As the central atom of the silyl (B83357) group, the silicon-29 (B1244352) nucleus offers direct insight into the silicon's coordination and chemical environment. ²⁹Si NMR is particularly powerful for monitoring the hydrolysis and condensation reactions of tris[(propan-2-yl)oxy]silanes. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number and type of substituents attached to it, allowing for the differentiation between unreacted silanes, partially hydrolyzed intermediates, and fully condensed siloxane networks. For example, the chemical shift can distinguish between a silicon atom bonded to three isopropoxy groups and one bonded to a combination of isopropoxy and hydroxyl or siloxane bridges. A relaxation agent like chromium(III) acetylacetonate (B107027) is sometimes added to shorten the long relaxation times of ²⁹Si nuclei for quantitative analysis.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | Methine: ~4.0-4.5, Methyl: ~1.1-1.3 | Presence and integrity of isopropoxy groups, stoichiometry. |
| ¹³C | Methine: ~65-70, Methyl: ~24-26 | Carbon framework, confirmation of isopropoxy groups. |
| ²⁹Si | Varies significantly with substitution | Silicon coordination environment, monitoring of hydrolysis and condensation. |
This table provides typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific molecule and solvent.
To unravel more complex structural details, advanced NMR pulse sequences are employed. These two-dimensional (2D) and three-dimensional (3D) techniques reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, confirming the connectivity within the isopropoxy groups (i.e., the coupling between the methine and methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, typically ¹H and ¹³C. It is invaluable for assigning the proton and carbon signals of the this compound group unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between nuclei, such as ¹H and ¹³C or ¹H and ²⁹Si, over two or three bonds. HMBC is crucial for establishing the connectivity between the this compound group and the rest of the molecule or material framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and three-dimensional structure of the molecule.
The combination of these advanced pulse sequences allows for a comprehensive mapping of the molecular structure, which is essential for understanding the properties and reactivity of this compound compounds.
Multi-Nuclear NMR Techniques (e.g., 1H, 13C, 19F, 31P)
Mass Spectrometry for Molecular Identification and Compositional Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound compounds and for analyzing the complex structures of materials derived from them.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a this compound-containing molecule. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, HRMS can confirm the identity of a synthesized compound and rule out other possibilities. Techniques like electrospray ionization (ESI) are often used to generate ions from the sample for analysis.
| Compound | Calculated Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Technique |
| Example Silyl Ether | 239.1462 | 239.1461 | ESI-HRMS |
| Example Borasiloxane | 244.1666 | 244.1670 | EI-HRMS |
This table presents example data to illustrate the accuracy of HRMS.
For larger, less volatile structures like hybrid materials and polymers derived from tris[(propan-2-yl)oxy]silanes, Laser Desorption/Ionization Mass Spectrometry (LDI-MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is a powerful technique.
In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the "soft" ionization and desorption of large molecules with minimal fragmentation. This allows for the analysis of polymeric silsesquioxanes and other hybrid materials. The resulting mass spectrum can reveal:
Oligomer Series: The mass difference between major peak clusters corresponds to the mass of the repeating monomer unit, confirming the basic structure of the polymer.
Degree of Condensation: Fine structure within the oligomer clusters can reveal the loss of water or alcohol molecules due to intramolecular condensation reactions, providing insight into the formation of cyclic or cross-linked structures.
By analyzing the mass spectra, researchers can deduce information about the three-dimensional structure of complex silsesquioxane polymers, including whether they are linear, branched, ladder-like, or polyhedral.
High-Resolution Mass Spectrometry (HRMS)
X-ray Diffraction (XRD) for Crystalline and Mesostructure Elucidation
X-ray Diffraction (XRD) is an indispensable technique for investigating the arrangement of atoms in crystalline solids and determining the ordered structure of mesoporous materials. When X-rays pass through a material, they are scattered by the electrons of the atoms. In crystalline materials, where atoms are arranged in a regular, repeating lattice, this scattering is constructive in specific directions, producing a unique diffraction pattern.
Single-Crystal XRD: For this compound compounds that can be grown as single crystals, single-crystal XRD can determine the precise three-dimensional arrangement of every atom in the molecule. This provides definitive information on bond lengths, bond angles, and stereochemistry.
Powder XRD (PXRD): When single crystals are not available, or for the analysis of polycrystalline materials or semi-crystalline polymers, powder XRD is used. The sample is analyzed as a fine powder, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. PXRD is used to:
Identify unknown crystalline materials by comparing their diffraction patterns to databases.
Determine the phase purity of a sample.
Quantify the relative amounts of different crystalline phases in a mixture.
Analyze the crystallinity of polymers and hybrid materials.
Determine crystallite size and lattice strain.
In the context of materials derived from tris[(propan-2-yl)oxy]silanes, such as periodic mesoporous organosilicas (PMOs), low-angle XRD is particularly important. It is used to characterize the long-range order of the porous structure, revealing information about the pore size, wall thickness, and symmetry of the mesostructure (e.g., hexagonal, cubic).
Electron Microscopy Techniques for Morphological and Nanoscale Characterization
Electron microscopy stands as a cornerstone for the morphological and nanoscale characterization of materials derived from this compound compounds. These techniques provide direct visualization of the material's structure, offering insights into particle size, shape, aggregation, and porosity at high resolution.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials. In the context of materials synthesized using silane (B1218182) precursors, SEM reveals details about the particle size, shape, and the degree of agglomeration. For instance, in the synthesis of mesoporous silica (B1680970), SEM analysis can distinguish between different morphologies, such as isometric polyhedral crystals and acicular particles, depending on the synthesis conditions and precursors used. doi.org The technique has been used to characterize the micrometer-sized strip geometry of certain silsesquioxane structures. beilstein-journals.org
SEM is also employed to observe the distribution of filler particles within a polymer matrix. For example, it can reveal how micron-scale filler particles, which may be agglomerates of nanoscale crystallites, are distributed in a composite material. soton.ac.uk The morphology of materials, such as the formation of aggregates of smaller particles upon modification, can be effectively studied using SEM. undip.ac.id
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale features, including the internal structure of particles and the arrangement of pores. filab.fr TEM is essential for characterizing the size, shape, and distribution of nanoparticles and is a standard imaging technique for analyzing semiconductor devices and a wide variety of materials including polymers and ceramics. filab.fr
For materials derived from silsesquioxane precursors, TEM analysis confirms the presence and size of nanoparticles, which can range from a few nanometers to hundreds of nanometers. soton.ac.ukacs.orgresearchgate.net It can reveal the morphology of these nanomaterials, which can vary from nanoribbons to nanochains and nanorods depending on synthesis conditions. researchgate.net Furthermore, TEM can show that these nanoparticles may agglomerate to form larger, micron-sized particles with specific elongated shapes. soton.ac.uk
In the study of mesoporous materials, TEM provides direct evidence of the porous structure. rsc.org For instance, TEM images of mesoporous silica nanoparticles can confirm the pore sizes, which often agree with data obtained from other techniques like nitrogen adsorption-desorption analysis. mdpi.com The technique is also capable of revealing the ordered arrangement of pores in materials like hexagonal mesoporous silicates. rsc.org Detailed TEM analysis can even provide quantitative data on the geometry and dimensions of such structures. rsc.org
Porosity and Surface Area Analysis (e.g., Nitrogen Adsorption-Desorption Isotherms)
Nitrogen adsorption-desorption isotherm analysis is a fundamental technique for characterizing the porous structure of materials, providing quantitative data on specific surface area, pore volume, and pore size distribution. undip.ac.id This method is particularly crucial for materials synthesized from this compound and other alkoxide precursors, which are often designed to have specific porous architectures for applications in catalysis, adsorption, and separation.
The analysis involves exposing the material to nitrogen gas at cryogenic temperatures and measuring the amount of gas adsorbed at various relative pressures. The resulting isotherm provides a wealth of information. The shape of the isotherm itself can indicate the type of porosity present (microporous, mesoporous, or macroporous). For example, a Type IV isotherm is characteristic of mesoporous materials. undip.ac.idscirp.orgresearchgate.net
The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the material. undip.ac.idosti.gov Surface areas of mesoporous silica prepared from silane precursors can range widely, from less than 100 m²/g to over 1200 m²/g, depending on the synthesis parameters. mdpi.comscirp.org
The Barrett-Joyner-Halenda (BJH) method is commonly used to determine the pore size distribution from the desorption branch of the isotherm. undip.ac.idosti.gov This allows for the calculation of the average pore diameter and the total pore volume. For mesoporous silicas, pore diameters can be tailored from a few nanometers to tens of nanometers. scirp.orguobaghdad.edu.iq
Research has shown that modification of silica surfaces, for instance with alkyl silanes, leads to a decrease in surface area and can alter the hysteresis loop of the isotherm. acs.org The inclusion of silane molecules within the mesopores can lead to a reduction in open pore volume and surface area, and in some cases, can even lead to the blockage of pore entrances. doi.org
Table 1: Porosity and Surface Area Data for Various Silica Materials
| Material | Precursor/Modification | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Isotherm Type | Source |
|---|---|---|---|---|---|---|
| Mesoporous Silica | Tetramethoxysilane (B109134) | 350 - 1204 | - | 3.24 - 9.0 | Type IV | scirp.org |
| Unmodified MSPs | - | 753.1 | - | - | - | acs.org |
| C3-Modified MSPs | Propyltrimethoxysilane | 430.5 | - | - | H3 to H4 | acs.org |
| C18-Modified MSPs | Octadecyltrimethoxysilane | 212.5 | - | - | H3 to H4 | acs.org |
| Mesoporous Silica | Geothermal Silica/APTMS | 668.849 | 0.26 | - | Type IV | researchgate.net |
| Mesoporous Vinyl Silica | Vinyltrimethoxysilane | 30.3 - 44.0 | - | 37 - 50 | - | mdpi.com |
| Non-porous Vinyl Silica | Vinyltrimethoxysilane | 8.5 | - | - | Type II | mdpi.com |
| Unfunctionalized Silica | Sodium Silicate | - | - | 6.7 | - | uobaghdad.edu.iq |
| Phenyl Functionalized Silica | Sodium Silicate | - | - | 2.7 | - | uobaghdad.edu.iq |
| Nanoengineered Porous Silica | - | 504 | 2.37 | - | - | osti.gov |
Note: MSPs (Mesoporous Silica Particles), APTMS (3-aminopropyl trimethoxy silane). Data presented as ranges where applicable as per source.
Chromatographic Methods for Purity and Molecular Weight Determination
Chromatographic techniques are indispensable for the analysis of polymers derived from this compound precursors, providing critical information on their purity, molecular weight, and molecular weight distribution.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz The method separates molecules based on their hydrodynamic size in solution. sepscience.com For polysilsesquioxanes and other polymers synthesized from trialkoxysilanes, GPC is essential for characterizing the resulting soluble polymers and oligomers. osti.govosti.gov
In the synthesis of polysilsesquioxanes, GPC is used to monitor the progress of the polymerization reaction and to determine the molecular weight of the final product. google.com For example, studies on polysilsesquioxanes have shown that the weight average molecular weight can be in the range of 10-12 kDa with a relatively low molecular weight distribution of 1.38-1.47. researchgate.netnih.gov The molecular weight can be influenced by factors such as reaction time, with longer stirring times generally leading to an increase in molecular weight up to a point where gelation may occur. google.com
Advanced GPC systems often employ multiple detectors, such as refractive index (RI), light scattering (LS), and viscometer detectors, to obtain more comprehensive data. sepscience.com Light scattering detectors are particularly useful as they can provide absolute molecular weight without the need for column calibration with standards of a similar structure. lcms.cz This is important for branched polymers like many polysilsesquioxanes, where molecular weights determined using polystyrene standards can be significantly lower than the true values. osti.govosti.gov
Table 2: GPC Analysis of Polysilsesquioxanes
| Polymer System | Synthesis Conditions/Monomer | Weight Average Molecular Weight (Mw) (kDa) | Molecular Weight Distribution (PDI) | Detection Method | Source |
|---|---|---|---|---|---|
| Polysilsesquioxane | (Trimethoxysilylpropyl)glutarimide | 10 - 12 | 1.38 - 1.47 | - | researchgate.netnih.gov |
| Ladder-type Polysilsesquioxane | Varied stirring time (72-120 hrs) | Increasing with time | - | - | google.com |
| Phenylsilsesquioxane | Phenyltrialkoxysilane, heated 185 hrs | up to 4.3 | - | Light Scattering | osti.govosti.gov |
| Benzylsilsesquioxane | Benzyltrialkoxysilane, heated 185 hrs | up to 3.5 | - | Light Scattering | osti.govosti.gov |
| Phenethylsilsesquioxane | Phenethyltrialkoxysilane, heated 185 hrs | up to 14 | - | Light Scattering | osti.govosti.gov |
Inverse Gas Chromatography (IGC) for Polymer Thermodynamics
Inverse Gas Chromatography (IGC) is a unique and powerful technique for characterizing the surface and bulk thermodynamic properties of solid materials, including polymers. nih.govdokumen.pub In contrast to conventional GC, in IGC, the material to be studied is placed in the column as the stationary phase, and known volatile probe molecules are injected. nih.gov By measuring the retention times of these probes, a wealth of information about the polymer's interactions can be obtained.
IGC is particularly well-suited for studying the thermodynamics of polymer systems, including polymer-solute and polymer-polymer interactions. acs.orgacs.orgacs.org It can be used to determine various properties such as surface energy, heat of adsorption, and acid-base characteristics of the polymer surface. dokumen.pub This is highly relevant for materials derived from or modified with silanes like this compound, as the surface properties are critical to their performance in applications such as composites and coatings.
For instance, IGC has been used to differentiate between untreated and silane-modified glass fiber surfaces, demonstrating the relationship between acid-base interactions and the amount of polymer retained on the surface. dokumen.pubacs.org The technique can quantify the dispersive component of the surface free energy and specific enthalpy of adsorption of various probes on the polymer surface. nih.gov Studies have shown that surface modification of silica with silanes leads to a reduction in the polar component of the surface free energy, indicating a decrease in surface silanol (B1196071) groups and a change in wettability. nih.gov IGC can also be used to determine the glass transition temperatures of polymers. researchgate.net
Theoretical and Computational Investigations of Tris Propan 2 Yl Oxy Silyl Systems
Quantum Chemical Modeling of Molecular Structure and Electronic Properties
DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can provide optimized geometries. mdpi.comseejph.com The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, are also readily calculated. These properties are crucial for understanding the molecule's reactivity, particularly the susceptibility of the silicon atom to nucleophilic attack and the lability of the Si-H bond. The calculated HOMO-LUMO gap provides an estimate of the molecule's kinetic stability. scirp.org
Table 1: Calculated Molecular Properties of Tris[(propan-2-yl)oxy]silyl
| Property | Calculated Value | Method/Basis Set |
| Si-O Bond Length | 1.65 Å | DFT/B3LYP/6-31G(d) |
| Si-H Bond Length | 1.49 Å | DFT/B3LYP/6-31G(d) |
| O-Si-O Bond Angle | 108.5° | DFT/B3LYP/6-31G(d) |
| H-Si-O Bond Angle | 110.4° | DFT/B3LYP/6-31G(d) |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G(d) |
| Note: These are representative values based on typical calculations for alkoxysilanes and may vary depending on the specific computational method and basis set used. |
Simulation of Reaction Pathways and Transition States
A significant area of computational investigation for alkoxysilanes, including this compound, is the simulation of their reaction pathways, particularly hydrolysis and condensation reactions, which are fundamental to sol-gel processes. nih.govgelest.com Computational methods can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. dntb.gov.ua The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
For this compound, hydrolysis involves the reaction with water to form silanols (Si-OH) and isopropanol. This can be followed by condensation reactions, where two silanols react to form a siloxane bond (Si-O-Si) and water, or a silanol (B1196071) reacts with an isopropoxy group to form a siloxane bond and isopropanol. nih.govresearchgate.net These reactions can be catalyzed by acids or bases, and computational models can elucidate the role of the catalyst in lowering the activation barriers. nih.govgelest.com For instance, simulations can model the protonation of an alkoxy group in acid-catalyzed hydrolysis or the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom in base-catalyzed hydrolysis. nih.govgelest.com The reaction mechanisms are often found to be consistent with an SN2-type pathway at the silicon center. nih.gov
Table 2: Calculated Activation Energies for Model Alkoxysilane Reactions
| Reaction | Catalyst | Activation Energy (kJ/mol) | Computational Method |
| Hydrolysis of Si(OCH₃)₄ | None | ~125 | DFT |
| Hydrolysis of Si(OCH₃)₄ | Acid (H₃O⁺) | ~70 | DFT |
| Hydrolysis of Si(OCH₃)₄ | Base (OH⁻) | ~55 | DFT |
| Condensation of SiH₃OH | None | ~80-120 | Ab initio |
| Note: These values are for model systems and are intended to be illustrative of the typical energy barriers involved in alkoxysilane reactions. The actual values for this compound may differ. |
Molecular Dynamics (MD) Simulations for Aggregation and Interfacial Behavior
While quantum chemical methods are excellent for studying individual molecules or small reaction systems, Molecular Dynamics (MD) simulations are better suited for investigating the collective behavior of many molecules over time. chemrxiv.orgacs.org MD simulations can model the aggregation of this compound molecules in solution and their behavior at interfaces, such as a solid substrate or a liquid-vapor interface. chemrxiv.orgbohrium.com These simulations use classical force fields to describe the interactions between atoms, allowing for the simulation of larger systems (thousands to millions of atoms) for longer timescales (nanoseconds to microseconds).
In the context of this compound, MD simulations can be used to study the initial stages of nucleation and growth of silica (B1680970) particles in a sol-gel process. rsc.orgrsc.orgacs.org Simulations can track the diffusion of monomers, the formation of small oligomers through condensation reactions (using reactive force fields like ReaxFF), and the subsequent aggregation of these oligomers. rsc.orgrsc.org The simulations can also provide insights into how factors like solvent, temperature, and concentration affect the aggregation process and the structure of the resulting aggregates. chemrxiv.org Furthermore, MD simulations are invaluable for studying the formation of self-assembled monolayers (SAMs) of silylating agents on surfaces, providing details on molecular orientation, packing density, and the structure of the interfacial region. acs.orgbohrium.comnasa.gov
Table 3: Typical Parameters and Outputs from MD Simulations of Alkoxysilane Systems
| Simulation Parameter | Typical Value/Description | Key Findings from Simulation |
| System Size | 1000-5000 molecules | Diffusion coefficients of monomers and oligomers |
| Force Field | ReaxFF, COMPASS, OPLS-AA | Radial distribution functions showing aggregation |
| Time Step | 0.5 - 2.0 fs | Cluster size distribution over time |
| Simulation Time | 10 - 100 ns | Interfacial thickness and density profiles |
| Ensemble | NVT, NPT | Orientation of molecules at an interface |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation of the theoretical models and interpretation of the experimental data. oup.comaip.orgacs.org For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (e.g., ²⁹Si, ¹³C, ¹H) with a high degree of accuracy. researchgate.netrsc.org Comparing calculated shifts with experimental data helps in assigning peaks and confirming molecular structures. researchgate.netacs.org For complex systems, this can be a crucial step in structural elucidation. nih.gov
Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. faccts.defaccts.de The calculated spectrum can be compared to the experimental one to assign vibrational modes to specific molecular motions, such as Si-H stretching, Si-O-C stretching, and various bending modes. acs.orgnih.gov This comparison allows for a detailed understanding of the molecule's vibrational characteristics and can help in identifying the presence of specific functional groups or reaction products. acs.org
Table 4: Comparison of Predicted and Representative Experimental Spectroscopic Data for Alkoxysilanes
| Spectroscopic Parameter | Predicted Value | Representative Experimental Value | Method |
| ²⁹Si NMR Chemical Shift (ppm) | -60 to -80 | -60 to -85 (for trialkoxysilanes) | GIAO-DFT |
| Si-H Stretch (IR, cm⁻¹) | ~2150 | ~2157 | DFT Frequency Calculation |
| Si-O Stretch (IR, cm⁻¹) | ~1100 | ~1070-1100 | DFT Frequency Calculation |
| C-H Stretch (IR, cm⁻¹) | 2900-3000 | 2850-3000 | DFT Frequency Calculation |
| Note: Experimental values are representative for compounds containing similar functional groups. Predicted values are typical outcomes from DFT calculations and serve for illustrative purposes. |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Triisopropoxysilyl Precursors
The development of novel organosilane precursors is a key area of research, with a focus on enhancing functionality and applicability. The triisopropoxysilyl group is often favored for its stability and controlled hydrolyzability, making it a valuable component in the synthesis of advanced materials. nii.ac.jp
Researchers are actively exploring new synthetic methods to create functional organic-bridged isopropoxysilane precursors. One successful approach involves using building blocks containing triisopropoxysilyl groups in palladium-catalyzed coupling reactions. This method has enabled the preparation of highly functional precursors, such as those incorporating diketopyrrolopyrrole (DPP) and dithienobenzothiadiazole (DTBT) moieties. nii.ac.jp These developments are significant as they allow for the creation of materials with tailored electronic and optical properties.
Another area of innovation is the synthesis of precursors with different organic linkers. For instance, the use of rhodium-catalyzed direct silylation and palladium-catalyzed cross-coupling reactions has expanded the diversity of organic groups that can be bridged between silicon atoms. nii.ac.jp This has led to the creation of precursors for periodic mesoporous organosilicas (PMOs) with enhanced functionalities. nii.ac.jp
A notable development is the synthesis of fluorinated silylating reagents, such as Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane. This compound is used for the silylation of unprotected amino acids and peptides, facilitating peptide bond formation in a one-pot method.
Future research in this area will likely focus on creating even more complex and functionalized precursors. The goal is to design molecules with precise control over their chemical and physical properties, which will, in turn, enable the fabrication of next-generation materials with unprecedented capabilities.
Innovations in Multifunctional Hybrid Material Design
The unique reactivity of tris[(propan-2-yl)oxy]silyl makes it an ideal building block for creating multifunctional hybrid materials. These materials combine the properties of both organic and inorganic components, leading to synergistic effects and novel applications.
One of the most promising areas of innovation is the development of organic-inorganic hybrid materials for optoelectronics and sensor technology. rsc.org By incorporating organic chromophores into a silica (B1680970) matrix using triisopropoxysilyl precursors, it is possible to create materials with tailored photoluminescence and dielectric properties. nii.ac.jprsc.org For example, the use of a halogen regulation strategy in the synthesis of zero-dimensional (0D) organic-inorganic hybrid photoluminescent compounds has been shown to enhance photoluminescent quantum yields. rsc.org
Furthermore, the transesterification of triisopropoxysilyl groups with other alcohols can drastically alter the dispersibility and solubility of the precursor, enabling the formation of various nanostructured materials like nanospheres and periodic mesoporous organosilicas. researchgate.netresearchgate.net These materials have potential applications as analytical substrates for laser desorption/ionization mass spectrometry. researchgate.netresearchgate.net
The field of multifunctional hybrid materials is rapidly evolving, with a growing emphasis on creating sustainable and high-performance materials. numberanalytics.com The use of bio-based materials, recycled components, and eco-friendly manufacturing processes is becoming increasingly important. numberanalytics.com
Integration with Advanced Manufacturing Technologies
The integration of this compound-based materials with advanced manufacturing technologies is opening up new possibilities for creating complex and functional devices. The sol-gel process, in particular, is well-suited for various deposition techniques, including spin-coating, which is widely used in the microelectronics industry. researchgate.net
Nanoimprinting is another advanced manufacturing technique that can be used to pattern organosilica films derived from triisopropoxysilyl precursors. researchgate.net This allows for the creation of nanostructured surfaces with specific functionalities. The ability to stop and restart the polycondensation reactions of these highly reactive sol-gel precursors is crucial for achieving precise control over the nanoscale surface molding process. researchgate.net
The development of Si(OR)3-functionalized transition metal–NHC (N-heterocyclic carbene) complexes represents a significant advancement in catalysis. rsc.org These complexes can be immobilized on mineral supports, creating heterogeneous catalysts that are easily recyclable. This approach has been successfully used in the synthesis of high molecular weight poly(silyl ether)s through catalytic hydrosilylation. rsc.org
The use of modeling and simulation tools is becoming increasingly important in predicting the behavior of materials at larger scales and optimizing manufacturing processes. numberanalytics.com These tools can help to identify potential issues with heat and mass transfer and to design more efficient reactors. numberanalytics.com
Addressing Challenges in Scalability and Process Optimization
While the synthesis of novel materials in the laboratory is a significant achievement, scaling up these processes for industrial production presents numerous challenges. synsmart.innumberanalytics.com Understanding reaction kinetics, thermodynamics, and transport phenomena is crucial for a successful scale-up. numberanalytics.comnumberanalytics.com
One of the main challenges is managing the changes in reaction kinetics and thermodynamics that occur when moving from a laboratory to an industrial scale. numberanalytics.com Factors such as monomer concentration, temperature, and pressure can significantly affect the outcome of a polymerization reaction. numberanalytics.com
Process optimization techniques, such as Design of Experiments (DoE) and Response Surface Methodology (RSM), are essential for identifying the optimal reaction conditions. numberanalytics.com These systematic approaches involve varying process parameters to understand their impact on the final product. numberanalytics.com
Route scouting and development are also critical for ensuring a smooth transition from research to commercialization. synsmart.in This involves designing synthetic routes based on the availability of raw materials, safety considerations, economics, and robustness. synsmart.in
For sol-gel processes, controlling the hydrolysis and condensation reactions is key to achieving consistent product quality. uni-konstanz.de The development of methods to stop and restart these reactions provides greater control over the material's final properties. researchgate.net
Interactive Table: Key Parameters in Polymerization Scale-Up
| Parameter | Description | Impact on Process |
| Monomer Concentration | The amount of monomer units per unit volume. | Affects the rate of polymerization and the molecular weight of the polymer. numberanalytics.com |
| Temperature | The thermal energy of the reaction system. | Influences the reaction rate, molecular weight, and reaction kinetics. numberanalytics.com |
| Pressure | The force exerted per unit area on the reaction vessel. | Can affect the polymerization rate and the molecular weight of the resulting polymer. numberanalytics.com |
| Initiator Concentration | The amount of initiator molecules present. | Impacts the rate of polymerization and the molecular weight of the polymer. numberanalytics.com |
Interdisciplinary Research Synergies
The development and application of materials derived from this compound often require collaboration across multiple scientific disciplines. researchgate.netnih.govnsf.gov The synergy between chemistry, materials science, engineering, and biology is essential for creating innovative solutions to complex problems. nsf.gov
For example, in the field of biomedicine, the development of new drug delivery systems or biocompatible coatings relies on the expertise of chemists to synthesize the materials, materials scientists to characterize their properties, and biologists to evaluate their performance in biological systems. researchgate.net The use of triisopropoxysilyl precursors in the synthesis of bioactive glasses is a prime example of such interdisciplinary collaboration. researchgate.net
In the development of advanced electronics and photonics, the integration of organic and inorganic materials requires a deep understanding of both solid-state physics and synthetic chemistry. rsc.org The design of multifunctional hybrid materials with specific optical and electrical properties is a testament to the power of interdisciplinary research. rsc.org
Furthermore, addressing global challenges such as climate change and sustainable energy production necessitates a collaborative approach. nsf.gov The development of new materials for carbon capture or energy storage, for instance, involves chemists, chemical engineers, and environmental scientists working together. uni-konstanz.de
The future of materials science will increasingly depend on fostering these interdisciplinary synergies. i2insights.orgroutledge.com By breaking down the traditional silos between disciplines, researchers can leverage their collective knowledge to accelerate discovery and innovation. nsf.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing Tris[(propan-2-yl)oxy]silyl derivatives, and how can purity be validated?
- Methodology : this compound derivatives are typically synthesized via silylation reactions using tris(propan-2-yl)silanol and electrophilic substrates. Key parameters include:
- Catalysts : Lewis acids (e.g., TMSOTf) or bases (e.g., imidazole) to activate the silanol .
- Solvents : Anhydrous conditions in aprotic solvents (e.g., THF, DCM) to prevent hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound-containing compounds?
- NMR Spectroscopy :
- ¹H NMR : Look for isopropyl group signals (δ 1.0–1.2 ppm for CH(CH₃)₂) and Si-O-CH protons (δ 3.5–4.0 ppm) .
- ²⁹Si NMR : A singlet near δ 10–20 ppm confirms the tris(propan-2-yl)siloxy group .
Advanced Research Questions
Q. How does the steric bulk of the this compound group influence its role as a protecting group in multi-step syntheses?
- Steric Effects : The bulky isopropyl groups hinder nucleophilic attack, enhancing stability during acidic/basic conditions. For example, in glycosylation reactions, this group protects hydroxyls without impeding subsequent deprotection .
- Case Study : In the synthesis of (5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one, steric shielding prevents undesired ring-opening during ketone reduction .
Q. What computational approaches predict the reactivity of this compound derivatives in novel reaction pathways?
- DFT Calculations : Model transition states for silyl ether cleavage under acidic conditions (e.g., HF/6-31G* basis sets).
- Topological Analysis : Use descriptors like polar surface area (e.g., 35.5 Ų for derivatives in ) to predict solubility and interaction with enzymes .
Q. How can contradictory data on the stability of this compound ethers under varying pH conditions be resolved?
- Experimental Design :
- Controlled Hydrolysis : Compare hydrolysis rates in buffered solutions (pH 1–14) via LC-MS monitoring.
- Contradictions : Some studies report stability at pH > 10, while others note degradation. This may arise from solvent effects (e.g., aqueous vs. mixed solvents) .
- Resolution : Standardize testing protocols (e.g., 0.1 M phosphate buffers, 25°C) and validate with kinetic studies.
Q. What role does this compound play in asymmetric catalysis or chiral induction?
- Case Study : In the synthesis of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile, the silyl group stabilizes intermediates via hyperconjugation, enabling enantioselective formation of β-hydroxy nitriles .
- Mechanistic Insight : Steric bulk directs nucleophilic attack to less hindered sites, as observed in palladium-catalyzed cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
